molecular formula C21H21ClN2O2S2 B2708230 3-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 954600-03-4

3-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2708230
CAS No.: 954600-03-4
M. Wt: 432.98
InChI Key: BEJGLOBKXMVTHB-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Isoquinoline Derivative: The initial step often involves the synthesis of the 3,4-dihydroisoquinoline core. This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the development of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, 3-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide might be investigated for its potential therapeutic effects. Its structural features suggest it could interact with biological targets involved in diseases such as cancer or neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting their activity or modulating their function. The presence of the sulfonamide group suggests it might act as a competitive inhibitor for enzymes that recognize sulfonamide substrates.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzenesulfonamide: Lacks the thiophene ring, which may alter its biological activity.

    N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Lacks the chlorine atom, potentially affecting its reactivity and interactions.

Uniqueness

The unique combination of the chloro, isoquinoline, and thiophene moieties in 3-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide distinguishes it from similar compounds. This structural uniqueness may confer specific biological activities and reactivity profiles not seen in other related molecules.

Properties

IUPAC Name

3-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S2/c22-19-6-3-7-20(12-19)28(25,26)23-13-21(18-9-11-27-15-18)24-10-8-16-4-1-2-5-17(16)14-24/h1-7,9,11-12,15,21,23H,8,10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJGLOBKXMVTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC(=CC=C3)Cl)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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